molecular formula C15H18O7 B12947441 Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate

Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate

Cat. No.: B12947441
M. Wt: 310.30 g/mol
InChI Key: TXVATZYFSBOXFW-UHFFFAOYSA-N
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Description

Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6 It is a derivative of benzene, featuring three ester groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate typically involves the esterification of 2-hydroxybenzene-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-keto-1,3,5-tricarboxylate derivatives.

    Reduction: Formation of triethyl 2-hydroxybenzene-1,3,5-tricarbinol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the hydroxyl group.

    Trimethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with methyl instead of ethyl groups.

    Trimesic acid: The parent acid form without esterification.

Properties

Molecular Formula

C15H18O7

Molecular Weight

310.30 g/mol

IUPAC Name

triethyl 2-hydroxybenzene-1,3,5-tricarboxylate

InChI

InChI=1S/C15H18O7/c1-4-20-13(17)9-7-10(14(18)21-5-2)12(16)11(8-9)15(19)22-6-3/h7-8,16H,4-6H2,1-3H3

InChI Key

TXVATZYFSBOXFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(=O)OCC)O)C(=O)OCC

Origin of Product

United States

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